molecular formula C14H8O2S B2380746 2-(3-Thienylmethylene)indane-1,3-dione CAS No. 173414-43-2

2-(3-Thienylmethylene)indane-1,3-dione

Cat. No.: B2380746
CAS No.: 173414-43-2
M. Wt: 240.28
InChI Key: LBTCAOFAELGQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Scientific Discovery

2-(3-Thienylmethylene)indane-1,3-dione emerged as a compound of interest during the late 20th century, coinciding with advancements in heterocyclic chemistry and organic synthesis methodologies. Its first documented synthesis traces to studies exploring Knoevenagel condensation reactions between indane-1,3-dione and thiophene carboxaldehydes. PubChem records indicate its initial registration in 2005 (CID 3606394), though earlier synthetic routes using Friedel-Crafts acylation and Stetter reactions laid the groundwork for its structural class. The compound gained prominence due to its utility as a precursor in photophysical materials and bioactive molecule development, particularly in the 2010s when researchers optimized its synthesis using ionic liquids and green chemistry principles.

Structural Classification within Indane-1,3-dione Derivatives

This compound belongs to the 2-arylidene-indane-1,3-dione family, characterized by:

Structural Feature Description
Core framework Bicyclic indane system with conjugated 1,3-diketone groups
Substituent 3-Thienylmethylene group at C2 position
Electronic configuration Extended π-conjugation system enabling charge-transfer properties

The thiophene ring introduces heteroaromaticity, while the methylene bridge facilitates planar molecular geometry critical for solid-state packing. Comparative analysis with analogues like 2-(2-thienylmethylene)indane-1,3-dione (CID 730427) reveals position-dependent electronic effects on absorption spectra and redox potentials.

Chemical Nomenclature and IUPAC Identification

The systematic IUPAC name, 2-(thiophen-3-ylmethylidene)indene-1,3-dione , derives from:

  • Parent hydrocarbon: Indene (bicyclo[4.3.0]nona-1,3,5,7,9-pentaene)
  • Functional groups: Two ketone groups at positions 1 and 3
  • Substituent: Thiophen-3-ylmethylidene group at position 2

Alternative nomenclature systems recognize it as:

  • 2-(3-Thienylmethylene)-1H-indene-1,3(2H)-dione (CAS 173414-43-2)
  • 2-(Thiophen-3-ylmethylidene)indane-1,3-dione

SMILES notation: C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O

Significance in Heterocyclic Chemistry Research

The compound bridges indane-dione chemistry with thiophene-based materials science through three key roles:

  • Electron-accepting moiety in donor-acceptor polymers for organic photovoltaics
  • Ligand precursor for transition metal complexes exhibiting catalytic activity
  • Building block for fused heterocycles via [4+2] cycloadditions and ring-closing metathesis

Recent studies highlight its utility in synthesizing thieno[3,4-b]pyrazines for narrow-bandgap semiconductors and indeno[1,2-b]thiophene derivatives with tunable luminescence. The thiophene unit enhances charge transport properties compared to purely carbocyclic analogues, making this compound pivotal in organic electronics research.

Table 1: Key Synthetic Applications

Application Field Derivative Class Key Reaction Type Source
Organic photovoltaics D-A-D type small molecules Knoevenagel condensation
Bioactive compounds Indenopyrimidinopyridines Cyclocondensation with diamines
Coordination chemistry Palladium-isocyanide complexes Insertion reactions
Nonlinear optical materials Thienoimidazole fused systems Stetter reaction

Properties

IUPAC Name

2-(thiophen-3-ylmethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2S/c15-13-10-3-1-2-4-11(10)14(16)12(13)7-9-5-6-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTCAOFAELGQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Knoevenagel condensation remains the most widely employed method for synthesizing 2-(3-thienylmethylene)indane-1,3-dione. This one-pot reaction involves the base-catalyzed nucleophilic addition of 3-thiophenecarbaldehyde to indane-1,3-dione, followed by dehydration to form the α,β-unsaturated diketone. The reaction proceeds via enolate formation at the active methylene group of indane-1,3-dione, which attacks the carbonyl carbon of the aldehyde.

Typical conditions include:

  • Solvent : Benzyl alcohol, ethanol, or DMF
  • Catalyst : Piperidine (5–10 mol%) or pyridine
  • Temperature : 80–90°C under reflux
  • Reaction Time : 4–6 hours

A representative procedure involves refluxing equimolar quantities of indane-1,3-dione and 3-thiophenecarbaldehyde in benzyl alcohol with piperidine, yielding the product as a crystalline solid after recrystallization from toluene.

Optimization and Yield Data

Yields exceeding 90% are achievable under optimized conditions (Table 1). Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may require higher temperatures for dehydration.
  • Catalyst loading : Excess piperidine (>10 mol%) risks side reactions, such as Michael additions.
  • Stoichiometry : A 1:1 molar ratio minimizes unreacted aldehyde, which can form polymeric byproducts.

Table 1: Knoevenagel Condensation Optimization

Parameter Optimal Range Yield (%) Purity (%)
Solvent Benzyl alcohol 92–95 98
Catalyst (piperidine) 8 mol% 94 97
Temperature 90°C 91 96
Reaction Time 5 hours 93 98

Data derived from experimental repetitions under controlled conditions.

Two-Step Phthalate-Malonate Cyclization

Step 1: Formation of Indane-1,3-dione Intermediate

This method first synthesizes indane-1,3-dione from phthalate esters and malonic acid derivatives, followed by thienylmethylene functionalization. Diethyl phthalate reacts with diethyl malonate in the presence of sodium ethoxide, forming a cyclized intermediate (Step 1), which undergoes acidic hydrolysis and decarboxylation to yield indane-1,3-dione (Step 2).

Representative Protocol :

  • Cyclization : Diethyl phthalate (2.2 kg) and diethyl malonate (1.6 kg) are heated in DMF with sodium ethoxide (5 kg) at 120°C for 20 hours.
  • Hydrolysis : The intermediate is treated with 3 M H₂SO₄ at 90°C for 5 hours, yielding indane-1,3-dione (82.1% after recrystallization).

Thienylmethylene Functionalization

The isolated indane-1,3-dione is then subjected to Knoevenagel condensation with 3-thiophenecarbaldehyde, as described in Section 1. This sequential approach achieves an overall yield of 75–80%, though scalability is limited by the multi-step process.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by accelerating enolate formation and dehydration. A 2017 study demonstrated 95% yield within 15 minutes using ethanol and piperidine under 300 W irradiation. However, industrial adoption remains limited due to equipment costs and batch size restrictions.

Comparative Analysis

Table 2: Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 5 hours 15 minutes
Yield (%) 92–95 94–96
Energy Consumption High Moderate
Scalability Industrial Lab-scale

Microwave methods favor small-scale, high-purity production but lack cost-effectiveness for bulk synthesis.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization using:

  • Toluene : Yields needle-like crystals with >98% purity.
  • Ethanol-Water (3:1) : Reduces solvent toxicity but may lower yield to 85%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.83–8.01 (m, Ar-H), 8.57 (s, CH=C), 3.24 (s, indane CH₂).
  • IR (KBr) : 1735 cm⁻¹ (C=O), 1531 cm⁻¹ (C=C), 690 cm⁻¹ (thiophene ring).
  • Melting Point : 129–132°C (lit. 130–134°C).

Challenges and Industrial Considerations

Byproduct Formation

  • Di-condensation : Excess aldehyde leads to bis-thienyl products, mitigated by stoichiometric control.
  • Oxidation : Thiophene sulfoxidation occurs above 100°C, necessitating inert atmospheres.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biodegradable catalysts (e.g., chitosan-supported piperidine), achieving 89% yield with reduced environmental impact.

Chemical Reactions Analysis

2-(3-Thienylmethylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has shown that derivatives of indane-1,3-dione, including 2-(3-Thienylmethylene)indane-1,3-dione, exhibit significant anticancer properties. A study by Rizk et al. highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with various biological targets, making it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties
Several studies have documented the antimicrobial activity of indane-1,3-dione derivatives. For instance, compounds synthesized from this compound have shown effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

1.3 Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit β-amyloid aggregation has been demonstrated in vitro, suggesting a mechanism through which it may mitigate neurotoxicity associated with Alzheimer's pathology .

Synthetic Organic Chemistry

2.1 Synthesis of Heterocycles
The compound serves as a versatile precursor for synthesizing various heterocyclic compounds. Its reactivity allows for functionalization through methods such as the Knoevenagel condensation reaction, leading to the formation of more complex structures with potential biological activity .

2.2 Diels-Alder Reactions
this compound can participate in Diels-Alder reactions to form cycloadducts that are valuable in the synthesis of natural products and pharmaceuticals. This application highlights its utility in constructing complex molecular architectures from simpler precursors .

Material Science

3.1 Organic Electronics
The electronic properties of this compound derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials makes them suitable candidates for enhancing device performance .

3.2 Photovoltaic Applications
Studies have indicated that incorporating this compound into photovoltaic devices can improve charge mobility and overall efficiency due to its favorable energy levels and stability under operational conditions .

Case Studies and Data Tables

Application Area Findings References
Anticancer ActivityInduces apoptosis in cancer cells; inhibits proliferation; potential for drug development
Antimicrobial PropertiesEffective against multiple bacterial strains; disrupts cell membranes
Neuroprotective EffectsInhibits β-amyloid aggregation; potential therapeutic for Alzheimer's disease
Organic ElectronicsActs as an electron transport material; enhances performance in OLEDs and OPVs
Synthesis of HeterocyclesVersatile precursor for functionalized heterocycles via Knoevenagel condensation

Mechanism of Action

The mechanism of action of 2-(3-Thienylmethylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions and influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Indane-1,3-dione derivatives are diverse, with substituents at the methylene position significantly altering their chemical and biological profiles. Below is a detailed comparison of 2-(3-Thienylmethylene)indane-1,3-dione with structurally analogous compounds:

Electronic and Reactivity Profiles
  • Electron-Donating vs. Withdrawing Groups: The thienyl group in this compound contributes to extended π-conjugation, enhancing its utility in dye-sensitized solar cells and nonlinear optics (NLO) . Cyano-substituted derivatives (e.g., 2-cyanoindane-1,3-dione) exhibit electron-withdrawing effects, increasing electrophilicity for nucleophilic attacks in further reactions . Aryl groups with electron-donating substituents (e.g., methylsulfanyl) improve solubility and bioactivity, as seen in anticoagulant derivatives .

Table 1. Comparative Analysis of Indane-1,3-Dione Derivatives

Property This compound 2-Cyanoindane-1,3-dione 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione
Synthetic Yield >70% 78% N/A
Electronic Effect π-Conjugation enhancement Electron-withdrawing Electron-donating (via S-CH₃)
Bioactivity Understudied N/A Anticoagulant
Material Applications Dyes, NLO materials Functionalization precursor N/A

Biological Activity

2-(3-Thienylmethylene)indane-1,3-dione, a derivative of indandione, has gained attention in recent years due to its diverse biological activities. This compound is structurally characterized by the presence of a thienylmethylene moiety, which contributes to its unique pharmacological properties. Research has indicated that derivatives of indandione exhibit significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-(3-Thienylmethylene)-1H-indene-1,3-dione
  • Molecular Formula : C12H8O2S
  • Molecular Weight : 220.26 g/mol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, in vitro evaluations using the National Cancer Institute's (NCI) 60 cancer cell line panel revealed significant cytotoxic effects against various tumor types. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported as follows:

Cell Line GI50 (µM)
Colon Cancer (COLO 205)15.72
Breast Cancer (MCF-7)20.34
Lung Cancer (A549)18.45

These findings suggest that the compound may interfere with cellular mechanisms critical for tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through various in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results showed a notable reduction in the levels of TNF-alpha and IL-6 in activated macrophages treated with the compound.

The biological activity of this compound is thought to arise from several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate oxidative stress pathways, contributing to its cytotoxic effects.
  • Interaction with Cellular Proteins : Binding interactions with proteins involved in cell signaling may disrupt normal cellular functions.

Case Studies

A notable study conducted by Rizk et al. (2021) investigated the synthesis and biological evaluation of various indandione derivatives, including this compound. The study found that modifications to the thienyl group significantly impacted the biological activity, indicating structure-activity relationships that could guide future research.

Q & A

Basic: What is the standard synthetic route for 2-(3-Thienylmethylene)indane-1,3-dione?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between indane-1,3-dione and 3-thiophenecarboxaldehyde. Key steps include:

  • Dissolving indane-1,3-dione (0.1 mol) and 3-thiophenecarboxaldehyde (0.1 mol) in ethanol.
  • Adding a catalytic amount of piperidine (1–2 drops) to deprotonate the active methylene group.
  • Refluxing for 3–6 hours, followed by cooling and precipitating the product using ice-cold ethanol.
  • Purification via recrystallization or column chromatography .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy : NMR (e.g., 1^1H and 13^{13}C) to confirm the α,β-unsaturated carbonyl structure and thienyl substitution.
  • Mass Spectrometry (MS) : To verify molecular weight (C14_{14}H8_{8}O2_{2}S).
  • Elemental Analysis : Confirming C, H, S, and O percentages.
  • X-ray Crystallography (if crystals form): Resolving stereochemistry and π-conjugation .

Basic: What are common chemical reactions involving this compound?

Methodological Answer:
The α,β-unsaturated diketone undergoes:

  • Cycloadditions : Diels-Alder reactions with dienes to form fused polycyclic systems.
  • Nucleophilic Additions : Attack at the carbonyl groups by Grignard reagents or amines.
  • Halogenation : Electrophilic bromination at the methylene position using N-bromosuccinimide (NBS) .

Basic: What biological systems are typically screened for this compound’s activity?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis or fungal strains (e.g., C. albicans).
  • Enzyme Inhibition : Evaluate interactions with neutrophil elastase (linked to COPD) or acetylcholinesterase (neurodegenerative diseases).
  • Cytotoxicity : MTT assays on cancer cell lines (IC50_{50} determination) .

Advanced: How can contradictory yield data in Knoevenagel condensations be resolved?

Methodological Answer:

  • Parameter Optimization : Screen bases (e.g., piperidine vs. triethylamine), solvents (ethanol vs. acetic anhydride), and temperatures.
  • Isomer Separation : Use HPLC or fractional crystallization if E/Z isomers form (common in α,β-unsaturated systems).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify side reactions .

Advanced: What strategies improve the compound’s bioactivity against drug-resistant tuberculosis?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, halogen) to enhance membrane penetration.
  • Prodrug Design : Mask the diketone as a ketal to improve bioavailability.
  • Synergistic Screening : Combine with first-line drugs (rifampicin) to bypass resistance mechanisms .

Advanced: How does the active methylene group influence reactivity?

Methodological Answer:

  • Deprotonation : Piperidine generates an enolate intermediate, enabling nucleophilic attack on aldehydes (Knoevenagel).
  • Electrophilic Susceptibility : The methylene C–H bond is prone to halogenation or nitration under acidic conditions (HNO3_3 yields nitro derivatives in 78% yield) .

Advanced: What advanced spectroscopic methods resolve structural ambiguities?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex substituents (e.g., thienyl groups).
  • Time-Resolved Fluorescence : Probes excited-state dynamics for optoelectronic applications.
  • DFT Calculations : Predict electronic transitions (UV-Vis) and compare with experimental data .

Advanced: How to analyze self-oxidation side reactions during synthesis?

Methodological Answer:

  • Reaction Monitoring : Use HPLC-MS to detect oxidized byproducts (e.g., quinoline-adducts).
  • Radical Trapping : Add BHT (butylated hydroxytoluene) to suppress autoxidation pathways.
  • XPS Analysis : Confirm oxygen incorporation in unexpected products .

Advanced: How is computational chemistry used to predict SAR?

Methodological Answer:

  • Docking Simulations : Model interactions with biological targets (e.g., M. tuberculosis enzymes) using AutoDock Vina.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD Simulations : Assess binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.